molecular formula C19H29ClN2O B11336580 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide

Cat. No.: B11336580
M. Wt: 336.9 g/mol
InChI Key: BBOZOVPZWXTDHZ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide is a synthetic organic compound that features a unique structure combining an azepane ring, a chlorophenyl group, and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the azepane derivative.

    Coupling with Pentanamide: The final step involves coupling the intermediate with pentanamide using amide bond formation techniques, such as the use of coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and its therapeutic potential.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It may be utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]pentanamide

InChI

InChI=1S/C19H29ClN2O/c1-2-3-12-19(23)21-15-18(16-10-6-7-11-17(16)20)22-13-8-4-5-9-14-22/h6-7,10-11,18H,2-5,8-9,12-15H2,1H3,(H,21,23)

InChI Key

BBOZOVPZWXTDHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2

Origin of Product

United States

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